2,8-Decadiyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

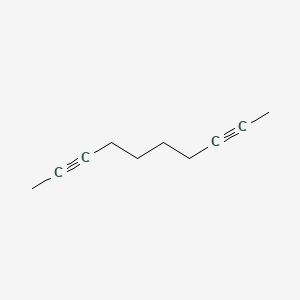

Structure

3D Structure

Properties

IUPAC Name |

deca-2,8-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORPQWPYEOSKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194096 | |

| Record name | 2,8-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-93-2 | |

| Record name | 2,8-Decadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Decadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Decadiyne: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

Welcome to a comprehensive technical exploration of 2,8-decadiyne, a fascinating and versatile linear C10 hydrocarbon featuring two internal, non-conjugated alkyne functionalities. This guide is specifically tailored for researchers, medicinal chemists, and professionals in drug development who are seeking to leverage the unique structural and reactive properties of such molecules. In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds and linkers that offer rigidity, precise vectorization, and opportunities for bioorthogonal conjugation is paramount. This compound emerges as a compelling building block, offering a structurally defined and chemically accessible platform for the construction of complex molecular architectures. This document will provide not only the fundamental physicochemical properties of this compound but also delve into its synthesis, reactivity, and potential applications, particularly as a linker in targeted drug delivery systems and as a scaffold in the synthesis of bioactive natural products.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its core identifiers and physical characteristics. This information is crucial for laboratory handling, analytical characterization, and computational modeling.

| Identifier/Property | Value | Source |

| CAS Number | 4116-93-2 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄ | PubChem[1] |

| IUPAC Name | deca-2,8-diyne | PubChem[1] |

| Molecular Weight | 134.22 g/mol | PubChem[1] |

| Canonical SMILES | CC#CCCCCC#CC | PubChem[1] |

A summary of key computed physicochemical properties is presented below, providing insights into the molecule's behavior in various environments.

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis of this compound: A Practical Approach

The synthesis of non-conjugated diynes like this compound is most effectively achieved through the alkylation of terminal alkynes.[2] This method provides a robust and modular approach to constructing the carbon skeleton. The following is a detailed, field-proven protocol based on established synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two key fragments: a six-carbon electrophile and a four-carbon nucleophile, or an eight-carbon electrophile and a two-carbon nucleophile. For practical laboratory synthesis, a common strategy involves the coupling of a propynyl anion with a suitable 1-halo-hexane derivative, followed by a subsequent alkylation. A more direct and convergent approach, however, involves the double alkylation of a central four-carbon dianion precursor or, more practically, a sequential alkylation strategy.

Let's consider a highly practical and efficient synthetic route: the coupling of two equivalents of a propynyl nucleophile with a central four-carbon di-electrophile.

Detailed Experimental Protocol: Synthesis via Grignard Coupling

This protocol outlines the synthesis of this compound from propyne and 1,4-dibromobutane.

Materials:

-

Propyne (condensed)

-

Ethylmagnesium bromide (in THF)

-

1,4-Dibromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Preparation of Propynyl Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place a solution of ethylmagnesium bromide in anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Bubble condensed propyne gas through the solution. The reaction is exothermic and will result in the evolution of ethane gas. Continue the addition until the gas evolution ceases, indicating the complete formation of the propynyl Grignard reagent.

-

-

Coupling Reaction:

-

To the freshly prepared propynyl Grignard solution, add a solution of 1,4-dibromobutane in anhydrous THF dropwise via the dropping funnel. Maintain the reaction temperature at 0 °C initially, then allow it to slowly warm to room temperature and stir overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as Grignard reagents are highly reactive towards oxygen and moisture.

-

Anhydrous Solvents: Water will quench the Grignard reagent, hence the use of anhydrous THF.

-

Controlled Addition: The dropwise addition of the electrophile and the initial cooling to 0 °C help to control the exothermicity of the reaction and minimize side product formation.

-

Aqueous Work-up with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction without causing significant hydrolysis of any sensitive functional groups.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

Applications in Drug Development

The rigid, linear scaffold of this compound, combined with the versatile reactivity of its alkyne groups, makes it an attractive component in modern drug design.

As a Rigid Linker in Targeted Therapies

In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker that connects the targeting moiety (e.g., an antibody or a small molecule binder) to the payload (e.g., a cytotoxic agent or an E3 ligase ligand) is of critical importance. The properties of the linker, such as its length, rigidity, and stability, can significantly impact the efficacy and pharmacokinetic profile of the conjugate.

Non-conjugated diynes like this compound can serve as rigid spacers, ensuring a well-defined distance between the two connected molecular entities. This can be crucial for optimizing the binding of both ends of a bivalent molecule, such as a PROTAC, to their respective protein targets. The alkyne functionalities provide convenient handles for conjugation via click chemistry, allowing for the modular and efficient assembly of these complex therapeutic agents.

Scaffold for Natural Product Synthesis

Many biologically active natural products feature long carbon chains with varying degrees of unsaturation. [3][4]this compound can serve as a versatile starting material for the synthesis of such molecules. Through selective reduction of the alkyne groups and further functionalization of the carbon backbone, a diverse array of natural product analogues can be accessed for structure-activity relationship (SAR) studies.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (H226) and may be fatal if swallowed and enters airways (H304). [1] Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P331: Do NOT induce vomiting.

-

P403+P235: Store in a well-ventilated place. Keep cool.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a molecule of significant potential for researchers and scientists in the field of organic synthesis and drug discovery. Its linear, rigid structure and the presence of two reactive alkyne handles make it an ideal building block for the construction of complex and functionally diverse molecules. From its role as a precisely defined linker in targeted therapies to its utility as a scaffold in natural product synthesis, this compound offers a wealth of opportunities for innovation. This guide has provided a comprehensive overview of its properties, a practical protocol for its synthesis, and an exploration of its potential applications, all grounded in the principles of modern synthetic chemistry. As the demand for novel chemical entities in medicine and materials science continues to grow, the value of versatile building blocks like this compound is set to increase.

References

-

Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

-

This compound. PubChem. National Center for Biotechnology Information. [Link]

-

Shi, Y., Cao, X., & Gao, H. (2016). The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. Nanoscale, 8(9), 4864-4881. [Link]

-

9.9: An Introduction to Organic Synthesis. (2024). Chemistry LibreTexts. [Link]

-

Ch 9 : Alkylation of Terminal Alkynes. University of Calgary. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Spectral Data Interpretation for Organic Structure Determination. StudyPulse. [Link]

-

bromoacetone. Organic Syntheses. [Link]

-

Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (2018). National Center for Biotechnology Information. [Link]

-

Alkylation of Terminal Alkynes. (2016). YouTube. [Link]

-

Click chemistry on multiple azide groups - can anyone help? (2013). ResearchGate. [Link]

-

11.5: Preparation of Alkynes. (2021). Chemistry LibreTexts. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Total synthesis of polyyne natural products. (2007). Comptes Rendus Chimie. [Link]

-

Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. (2021). National Center for Biotechnology Information. [Link]

-

Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Full Interpretation of IR and NMR Spectra 13C NMR Interpretation. University of Manitoba. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Total synthesis of polyyne natural products. (2007). ResearchGate. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

-

Natural Product Synthesis: The Endless Quest for Unreachable Perfection. (2021). National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Spectral Data Analysis of 2,8-Decadiyne

Preamble: The Analytical Imperative

In the landscape of molecular characterization, particularly within pharmaceutical research and fine chemical synthesis, the unambiguous identification of a compound's structure is paramount. 2,8-Decadiyne (C₁₀H₁₄, M.W. 134.22 g/mol ) serves as an exemplary model of a symmetric, non-conjugated internal diyne.[1][2][3] Its analysis demands a multi-faceted spectroscopic approach, where each technique provides a unique and complementary piece of the structural puzzle. This guide moves beyond mere data reporting, focusing instead on the underlying principles and causal relationships that govern the spectral output. We will dissect the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining why the molecule behaves as it does under spectroscopic interrogation and how these data points coalesce into a definitive structural assignment.

Section 1: The Holistic Analytical Workflow

A robust structural elucidation is not a linear process but an integrated system of cross-verification. Data from one technique informs the interpretation of another, creating a self-validating analytical loop. The workflow for this compound prioritizes methods that reveal the carbon skeleton and proton environments (NMR), followed by functional group identification (IR) and confirmation of molecular weight and fragmentation patterns (MS).

Caption: Chemical equivalency map for the nuclei in this compound.

¹H NMR Analysis: Probing the Proton Environment

Causality: The chemical shift of a proton is governed by the local electron density. In alkynes, the circulation of π-electrons in the triple bond generates a magnetic field that shields the acetylenic protons, causing them to appear at a relatively high field (upfield) compared to vinylic protons. [4]For this compound, which lacks acetylenic protons, we focus on the adjacent alkyl groups. The electronegativity of the sp-hybridized carbons deshields the neighboring propargylic protons (protons on a carbon adjacent to a C≡C bond), shifting them downfield relative to standard alkane protons. [5] Expected Spectrum: Due to the molecule's C₂ symmetry, only three distinct proton signals are expected:

-

Hₐ (CH₃): A triplet, due to coupling with the two adjacent Hc protons.

-

Hc (CH₂): A multiplet, resulting from coupling to both Hₐ and Hd.

-

Hd (CH₂): A multiplet, coupling with the adjacent Hc protons.

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hₐ | Methyl (C1, C10) | ~1.8 | Triplet (t) | 6H |

| Hc | Propargylic Methylene (C4, C7) | ~2.2 | Multiplet (m) | 4H |

| Hd | Methylene (C5, C6) | ~1.5 | Multiplet (m) | 4H |

¹³C NMR Analysis: Characterizing the Carbon Backbone

Causality: The chemical shift of a carbon nucleus is highly sensitive to its hybridization state. The sp-hybridized carbons of an alkyne are significantly deshielded compared to sp³ carbons and appear in a characteristic downfield region. [6]Internal alkyne carbons typically resonate between 70-100 ppm. Expected Spectrum: The symmetry of this compound results in only four unique carbon signals in a broadband-decoupled spectrum.

| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) |

| Cₐ | Methyl (C1, C10) | ~4 |

| Cb | Alkyne (C2, C3, C8, C9) | ~80 |

| Cc | Propargylic Methylene (C4, C7) | ~19 |

| Cd | Methylene (C5, C6) | ~28 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual proton and carbon signals must not obscure analyte peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, defining the 0 ppm point on the chemical shift scale. [7]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Shimming: Homogenize the magnetic field across the sample volume by adjusting the shim coils. This process is crucial for achieving high-resolution spectra with sharp, well-defined peaks.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C Acquisition: Acquire the carbon spectrum using a pulse sequence with broadband proton decoupling. This technique collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation. [8]A greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%). [9]

Section 3: Infrared (IR) Spectroscopy: A Tale of Symmetry and Dipoles

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For a vibration to be IR-active, it must cause a change in the molecule's net dipole moment. [4][10]This principle is the most critical factor in interpreting the IR spectrum of this compound.

The characteristic C≡C triple bond stretch in alkynes appears in a relatively quiet region of the spectrum, between 2100-2260 cm⁻¹. [11][12]However, in a perfectly symmetrical or near-symmetrical internal alkyne like this compound, the stretching of the C≡C bond causes a very small or zero change in the net dipole moment. Consequently, the absorption band for this vibration is expected to be either extremely weak or completely absent. [4]This phenomenon is a powerful diagnostic clue. The presence of a strong peak in this region would suggest an impurity or a different, less symmetrical isomer, such as a terminal alkyne. Terminal alkynes also exhibit a strong, sharp ≡C-H stretch around 3300 cm⁻¹, which will be definitively absent in the spectrum of this compound. [10][13]

Caption: Relationship between molecular symmetry and IR activity of alkyne stretches.

Expected Spectrum:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale |

| C-H Stretch | -CH₃, -CH₂ | 2850 - 2960 | Medium-Strong | Standard sp³ C-H vibrations. |

| C≡C Stretch | Internal Alkyne | 2100 - 2260 | Very Weak or Absent | Symmetrical structure leads to no significant change in dipole moment. [4] |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Absent | No terminal alkyne C-H bonds are present in the molecule. [10] |

Experimental Protocol: Acquiring a Neat IR Spectrum

-

Sample Preparation: As this compound is a liquid, a neat spectrum is easily obtained. Place one drop of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Gently place a second salt plate on top of the first, creating a thin capillary film of the sample between them.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric H₂O and CO₂.

-

Sample Scan: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background to produce the final absorbance/transmittance spectrum.

Section 4: Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Causality: In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). [2]The mass-to-charge ratio (m/z) of this ion provides the molecule's molecular weight. This molecular ion is unstable and undergoes fragmentation through characteristic pathways. For alkynes, a common fragmentation pathway is cleavage of the bond between the α and β carbons relative to the triple bond, which results in a stable propargyl cation. [14] Expected Spectrum for this compound:

-

Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₄, giving a molecular weight of 134.22 g/mol . A peak at m/z = 134 is expected.

-

Fragmentation: Cleavage of the C4-C5 (or the equivalent C6-C7) bond is a primary fragmentation pathway. This would break the molecule into two non-equivalent fragments. The charge can be retained by either fragment, leading to multiple possibilities that can explain the observed peaks. For example, cleavage at C4-C5 could lead to a C₅H₇⁺ fragment (m/z = 67) and a C₅H₇• radical. Further rearrangements and fragmentations would lead to the other observed ions. The NIST database reports major peaks at m/z = 91, 119, and 53, which can be rationalized through these fragmentation and rearrangement processes. [1]

Caption: Simplified potential fragmentation pathways for this compound in EI-MS.

| m/z Value | Proposed Fragment | Notes |

| 134 | [C₁₀H₁₄]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₉H₁₁]⁺ | Loss of a methyl radical (-•CH₃) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Likely a tropylium ion, a common and stable fragment formed via rearrangement. |

| 53 | [C₄H₅]⁺ | A smaller fragment resulting from further bond cleavages. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and interactions with the column's stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is ionized (typically by Electron Ionization).

-

Detection: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected, generating the mass spectrum.

Section 5: Integrated Analysis and Structural Confirmation

No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the synthesis of all data points to build an unassailable structural proof.

-

MS establishes the molecular formula as C₁₀H₁₄ (m/z = 134).

-

¹³C NMR shows four distinct carbon environments, immediately confirming the molecule's symmetry and indicating the presence of four pairs of equivalent carbons and one set of four equivalent carbons (the alkyne carbons). The signal at ~80 ppm is characteristic of an alkyne C≡C bond.

-

¹H NMR reveals three proton environments with an integration ratio of 6:4:4, perfectly matching the symmetrical structure.

-

IR confirms the presence of sp³ C-H bonds and, most critically, the absence of a strong C≡C stretch and any ≡C-H stretch. This corroborates the MS and NMR data, pointing definitively to a symmetrical, internal alkyne structure and ruling out terminal alkyne isomers.

Together, these data points are mutually reinforcing, leaving no ambiguity as to the identity of the compound as this compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20066, this compound". PubChem. [Link]

-

University of California, Davis. "IR Spectroscopy Tutorial: Alkynes". Chemistry LibreTexts. [Link]

-

"Alkynes - OpenOChem Learn". OpenOChem Learn. [Link]

-

University of California, Davis. "Spectroscopy of the Alkynes". Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. "this compound". NIST Chemistry WebBook. [Link]

-

The Automated Topology Builder (ATB) and Repository. "this compound". The University of Queensland. [Link]

-

Oregon State University. "1H NMR Chemical Shift". [Link]

-

JoVE. "Video: Mass Spectrometry: Alkyne Fragmentation". Journal of Visualized Experiments. [Link]

-

Oregon State University. "13C NMR Chemical Shift". [Link]

-

University of California, Davis. "Infrared Spectra of Some Common Functional Groups". Chemistry LibreTexts. [Link]

-

Unacademy. "A Short Note On Alkynes:Terminal Vs Internal". [Link]

-

Indian Institute of Technology Delhi. "CONTENTS 1. 13C NMR spectroscopy". [Link]

-

The Organic Chemistry Tutor. "Carbon-13 NMR Spectroscopy". YouTube. [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table". [Link]

-

JoVE. "Video: IR Frequency Region: Alkyne and Nitrile Stretching". Journal of Visualized Experiments. [Link]

-

University of California, Davis. "Chemical Shifts and Interpreting ¹³C NMR Spectra". Chemistry LibreTexts. [Link]

-

eCampusOntario Pressbooks. "¹³C NMR Spectroscopy". Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

University of Calgary. "IR Spectrum and Characteristic Absorption Bands". Chemistry LibreTexts. [Link]

-

Open Library Publishing Platform. "Visible and Ultra-Violet Spectroscopy (UV-Vis)". [Link]

Sources

- 1. This compound | C10H14 | CID 20066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H14 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 14. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

Introduction: The Significance of Skipped Diynes

An In-Depth Technical Guide to the Synthesis of 2,8-Decadiyne

This compound (CH₃-C≡C-(CH₂)₄-C≡C-CH₃) is a symmetrical, non-conjugated diyne, often referred to as a "skipped" diyne due to the separation of its two triple bonds by more than one single bond. Unlike their conjugated counterparts, which are extensively used in materials science for their electronic properties, skipped diynes serve as crucial and versatile building blocks in synthetic organic chemistry. Their unique architecture allows for selective functionalization at either alkyne, making them valuable precursors in the synthesis of complex natural products, macrocycles, and specialized polymers. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most efficient bond disconnections and viable precursors. For a symmetrical molecule like this compound, the most strategic disconnection occurs at the C-C single bonds formed during the construction of the carbon skeleton.

The most chemically sound approach is a double alkylation strategy. This involves disconnecting the C4-C5 and C6-C7 bonds, which logically breaks the molecule down into two equivalents of a three-carbon acetylide unit and one four-carbon electrophilic unit.

Caption: Retrosynthetic pathway for this compound.

This analysis identifies the core precursors as propyne and a 1,4-dihalobutane , which will be coupled via a double nucleophilic substitution reaction. This pathway is favored due to the commercial availability and relatively low cost of the starting materials and the robustness of the underlying reaction mechanism.

Part 2: The Primary Synthesis Pathway: Double Alkylation of Propyne

The alkylation of terminal alkynes is a cornerstone of C-C bond formation in organic synthesis.[1][2] The process relies on the notable acidity of the terminal alkyne proton (pKa ≈ 25), which allows for its removal by a sufficiently strong base to generate a potent carbon nucleophile known as an acetylide anion.[1] This anion can then displace a halide from a primary alkyl halide in a classic Sₙ2 reaction.[3]

Mechanistic Causality

The synthesis of this compound via this route is a two-step, one-pot process involving two key transformations:

-

Deprotonation (Acid-Base Reaction): Two equivalents of a strong base are required to deprotonate two equivalents of propyne, generating the propynyl anion. The choice of base and solvent is critical. Sodium amide (NaNH₂) in liquid ammonia is a classic and highly effective system. Alternatively, organolithium reagents like n-butyllithium (n-BuLi) in an aprotic ethereal solvent such as tetrahydrofuran (THF) can be used.

-

Nucleophilic Substitution (Sₙ2 Reaction): The generated propynyl anions attack the electrophilic carbon atoms of one equivalent of 1,4-dihalobutane, displacing the halide leaving groups and forming the two new C-C bonds. The reaction's success hinges on using a primary alkyl halide to avoid the competing E2 elimination pathway, which is a significant issue with secondary and tertiary halides.[3]

Caption: Overall schematic of the double alkylation pathway.

Comparison of Reaction Conditions

The choice of reagents and conditions directly impacts reaction efficiency, yield, and purity. Below is a summary of common variables.

| Parameter | System 1: NaNH₂ / Liquid NH₃ | System 2: n-BuLi / THF | Rationale & Field Insights |

| Base | Sodium Amide (NaNH₂) | n-Butyllithium (n-BuLi) | NaNH₂ is inexpensive but requires handling of liquid ammonia. n-BuLi is easier to handle but pyrophoric and more expensive. |

| Solvent | Liquid Ammonia (NH₃) | Tetrahydrofuran (THF) | Liquid ammonia's low boiling point (-33 °C) provides excellent temperature control. THF requires external cooling. |

| Temperature | -33 °C (refluxing NH₃) | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions, such as isomerization or elimination. |

| Typical Yield | 70-85% | 75-90% | Both systems are highly effective. Yields are often dependent on the purity of reagents and strict anhydrous, anaerobic conditions. |

Detailed Experimental Protocol (NaNH₂ / Liquid NH₃ System)

This protocol is a self-validating system. Successful execution at each step (e.g., color change, controlled gas evolution) provides confidence for proceeding to the next.

Materials:

-

Propyne (condensed gas)

-

1,4-Dibromobutane (purified)

-

Sodium metal

-

Iron(III) nitrate nonahydrate (catalyst)

-

Liquid ammonia (anhydrous)

-

Diethyl ether (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

Equipment:

-

Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel.

-

Magnetic stirrer

-

Low-temperature thermometer

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Preparation of Sodium Amide:

-

Under a positive pressure of inert gas, assemble the flask with the dry ice condenser.

-

Condense ~500 mL of anhydrous ammonia into the flask.

-

Add a small crystal of Fe(NO₃)₃·9H₂O to act as a catalyst.

-

Carefully add 2.2 equivalents of clean sodium metal in small pieces. The solution will initially turn a deep blue (solvated electrons) before fading to a gray suspension as the sodium amide is formed. This process typically takes 30-60 minutes.

-

-

Generation of Propynyl Anion:

-

Once the blue color has fully dissipated, slowly bubble 2.1 equivalents of propyne gas through the suspension. Alternatively, add pre-condensed liquid propyne dropwise. The reaction is complete when the gray suspension has fully dissolved, indicating the formation of the soluble sodium propynide.

-

-

Alkylation Reaction:

-

Dissolve 1.0 equivalent of 1,4-dibromobutane in ~50 mL of anhydrous diethyl ether.

-

Add this solution dropwise to the stirred sodium propynide solution over 1-2 hours, maintaining the temperature at -33 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 3-4 hours.

-

-

Workup and Isolation:

-

Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride to destroy any unreacted sodium amide.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add ~200 mL of water to the remaining residue. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

-

Purification and Validation:

-

The crude product is typically a yellowish oil. Purify via vacuum distillation.

-

Validation: Confirm the structure and purity of this compound using:

-

¹H NMR: Expect characteristic peaks for the methyl protons adjacent to the alkyne and the methylene protons of the central chain.

-

¹³C NMR: Expect distinct signals for the sp-hybridized carbons of the alkynes and the sp³-hybridized carbons.

-

IR Spectroscopy: Look for the characteristic C≡C stretch (weak for a symmetrical internal alkyne) around 2200-2260 cm⁻¹.

-

-

Part 3: Alternative Synthetic Approaches

While double alkylation is the most direct route, other strategies exist, though they are generally more complex or less efficient for this specific target.

-

Alkene to Alkyne Conversion: One could envision starting from a C10 precursor like 1,9-decadiene. This would involve a four-step sequence at both ends of the molecule: (1) bromination of the double bond to form a vicinal dibromide, followed by (2) a double dehydrobromination using a strong base like NaNH₂ to form the alkyne.[4] This route is significantly longer and less atom-economical.

-

Homocoupling Reactions (Glaser, Eglinton, Hay): These copper-catalyzed reactions are exceptionally powerful for synthesizing symmetrical conjugated 1,3-diynes from terminal alkynes.[5][6][7][8][9] For instance, the Hay coupling variant uses a catalytic amount of a copper(I) salt with a ligand like TMEDA (tetramethylethylenediamine) and oxygen as the oxidant.[6][7] However, these methods are fundamentally unsuited for producing a skipped diyne like this compound from a single precursor.

References

- RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols.

- Wikipedia. Glaser coupling.

- Organic Chemistry Portal. Glaser Coupling, Hay Coupling.

- University of Calgary.

- Chemistry LibreTexts. (2024, July 30). 9.

- JoVE. (2025, May 22).

- Chemistry LibreTexts. (2023, January 14). An Introduction to Organic Synthesis.

- Alfa Chemistry. Eglinton Coupling Reaction.

- Alfa Chemistry. Glaser Coupling.

- Master Organic Chemistry. (2013, June 11).

- Alfa Chemistry. Cadiot-Chodkiewicz Coupling.

- Organic & Biomolecular Chemistry (RSC Publishing). Recent developments and applications of the Cadiot–Chodkiewicz reaction.

- Organic Letters. Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings.

- ChemistryViews. (2023, November 10). Cadiot–Chodkiewicz Reactions Made Air-Tolerant.

Sources

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Glaser coupling - Wikipedia [en.wikipedia.org]

- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Unraveling the Conformational Landscape of 2,8-Decadiyne: A Theoretical and Computational Guide

Abstract

Long-chain diynes are of significant interest in materials science and drug development due to their unique structural and electronic properties. 2,8-decadiyne, a ten-carbon chain with two internal triple bonds, exhibits considerable conformational flexibility. Understanding the preferred three-dimensional arrangements of this molecule is crucial for predicting its reactivity, designing novel materials, and developing targeted therapeutics. This in-depth technical guide provides a comprehensive theoretical framework and computational methodology for characterizing the conformational isomers of this compound. While direct experimental data on its conformers is scarce, this paper leverages established principles from the conformational analysis of analogous long-chain hydrocarbons to present a robust and scientifically grounded approach. We will explore the structural nuances of this compound, detail the computational workflows for identifying and characterizing its conformers, and discuss the theoretical underpinnings of their relative stabilities and spectroscopic signatures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of flexible alkyne-containing molecules.

Introduction: The Significance of Conformational Isomerism in Flexible Molecules

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds.[1] For flexible molecules like long-chain hydrocarbons, the number of possible conformers can be vast, and their relative energies dictate the overall properties of the substance.[2][3] The specific three-dimensional shape of a molecule influences its intermolecular interactions, reactivity, and biological activity. Therefore, a thorough understanding of the conformational landscape is a prerequisite for rational molecular design.

This compound (C₁₀H₁₄) presents an interesting case study. Its backbone consists of a flexible chain of six sp³-hybridized carbon atoms flanked by two rigid sp-hybridized C≡C triple bonds. This combination of flexibility and rigidity is expected to give rise to a unique set of stable conformers. The linear nature of the C-C≡C-C moiety imposes significant constraints on the local geometry, while the central hexamethylene chain allows for a variety of folded and extended structures.

Structural Features and Predicted Conformers of this compound

The conformational preferences of this compound are primarily governed by the interplay of several factors, including torsional strain, steric hindrance, and weak intramolecular interactions. The central C₃-C₈ single bonds are the primary sources of conformational flexibility.

Based on the well-established principles of alkane conformational analysis, we can predict several key classes of conformers for this compound:

-

Extended Conformers: These conformers will feature a largely linear arrangement of the carbon backbone, minimizing steric interactions between the terminal methyl groups and the central chain. The lowest energy conformer is anticipated to be the all-anti (or all-trans) arrangement of the C₃-C₄, C₄-C₅, C₅-C₆, and C₆-C₇ bonds.

-

Gauche Conformers: Rotation around the C-C single bonds by approximately 60° leads to gauche conformers. These are generally higher in energy than the anti-conformers due to increased steric repulsion. However, in longer chains, gauche arrangements can lead to folded or "hairpin" structures that may be stabilized by intramolecular dispersion forces.[4]

-

Eclipsed Conformers: These represent energy maxima on the potential energy surface and are transition states between staggered (anti and gauche) conformers.[1]

The presence of the two alkyne units will influence the overall shape. The linear C-C≡C-C segments will act as rigid rods, and the conformational analysis will primarily focus on the arrangements of the central hexamethylene linker.

Computational Methodology for Conformational Analysis

A robust computational workflow is essential for accurately identifying and characterizing the conformers of this compound. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for studying such systems.[5]

Conformational Search

The first step is to perform a comprehensive search of the potential energy surface to locate all significant low-energy conformers. A common approach is to use a molecular mechanics force field to rapidly generate a large number of initial structures, followed by DFT optimization.

Experimental Protocol: Conformational Search using a Mixed Molecular Mechanics/DFT Approach

-

Initial Structure Generation: Generate an initial set of conformers of this compound using a molecular mechanics force field (e.g., MMFF94). This can be achieved by systematically rotating all rotatable single bonds (C₃-C₄, C₄-C₅, C₅-C₆, C₆-C₇) in discrete steps (e.g., 60°).

-

Geometry Optimization (MM): Perform a full geometry optimization of all generated structures using the molecular mechanics force field.

-

Clustering and Selection: Cluster the optimized structures based on their energies and root-mean-square deviation (RMSD) of atomic positions to identify unique conformers. Select a set of low-energy, unique conformers for further DFT calculations.

-

Geometry Optimization (DFT): Perform a full geometry optimization on the selected conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This level of theory provides reliable geometries for hydrocarbon systems.[6]

-

Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Calculation of Thermochemical Properties

Once the stable conformers are identified, their relative energies and populations can be calculated. It is crucial to consider not just the electronic energy but also the Gibbs free energy, which includes contributions from vibrational, rotational, and translational motions.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers at 298.15 K

| Conformer ID | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | All-anti (extended) | 0.00 | 0.00 | 75.3 |

| Conf-2 | Single gauche kink | 0.65 | 0.55 | 18.1 |

| Conf-3 | Double gauche kink (hairpin-like) | 1.20 | 0.95 | 6.1 |

| Conf-4 | Other folded conformer | 1.85 | 1.50 | 0.5 |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from the DFT calculations described.

Visualization of the Conformational Landscape

The relationship between the different conformers and the energy barriers separating them can be visualized using a potential energy surface diagram.

Figure 1: A representative potential energy diagram illustrating the relative energies of different this compound conformers and the transition states (TS) connecting them.

Theoretical Spectroscopic Signatures of Conformers

Different conformers of this compound are expected to have distinct vibrational spectra (infrared and Raman). These spectroscopic signatures can, in principle, be used to experimentally identify the presence of different conformers in a sample. DFT calculations can predict these vibrational frequencies with reasonable accuracy.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound Conformers

| Vibrational Mode | Conf-1 (All-anti) | Conf-2 (Gauche) | Conf-3 (Hairpin-like) |

| C≡C stretch (symmetric) | 2235 | 2234 | 2232 |

| C≡C stretch (asymmetric) | 2250 | 2248 | 2245 |

| CH₂ rock | 725 | 730, 745 | 728, 750, 765 |

| CH₂ wag | 1305 | 1308, 1315 | 1306, 1312, 1320 |

Note: This table presents hypothetical data. The splitting of CH₂ rocking and wagging modes in the less symmetric conformers is a key predicted feature.

Experimental Validation: A Proposed Workflow

While this guide focuses on the theoretical properties, experimental validation is the ultimate arbiter of any computational model. A combination of spectroscopic techniques could be employed to probe the conformational landscape of this compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformationally-controlled linear and helical hydrocarbons bearing extended side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. comporgchem.com [comporgchem.com]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2,8-Decadiyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Decadiyne (C₁₀H₁₄) is a linear hydrocarbon featuring two internal alkyne functional groups.[1] Its structure, characterized by a ten-carbon chain with triple bonds at the second and eighth positions, renders it a molecule of significant interest in organic synthesis and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in these fields. In drug development, for instance, solubility is a critical determinant of a compound's bioavailability and dictates the choice of appropriate formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, offering a robust framework for researchers and scientists.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] this compound, being a hydrocarbon, is a nonpolar molecule. The primary intermolecular forces at play are weak London dispersion forces. Consequently, it is predicted to be readily soluble in nonpolar organic solvents and insoluble in highly polar solvents such as water.[3][4][5][6]

The polarity of a solvent is a crucial factor in determining its ability to dissolve a nonpolar compound like this compound. Solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.[7][8] Nonpolar solvents, such as hexane and toluene, interact primarily through London dispersion forces, making them excellent candidates for dissolving this compound. Polar aprotic solvents, like acetone and ethyl acetate, possess dipole moments but lack acidic protons. While they are more polar than nonpolar solvents, they may still exhibit some solvating power for this compound. Polar protic solvents, such as water and ethanol, engage in strong hydrogen bonding, which would be disrupted by the nonpolar this compound molecule, leading to very poor solubility.

Qualitative Solubility Predictions

Based on the principles of "like dissolves like" and the known polarities of common organic solvents, a qualitative prediction of the solubility of this compound can be made. The following table provides a general guideline for researchers.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | High | Similar nonpolar nature and reliance on London dispersion forces. |

| Toluene | C₇H₈ | Nonpolar | High | Aromatic hydrocarbon with weak polarity, favorable for dissolving nonpolar solutes. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High | Low polarity and ability to interact via dispersion forces.[4] |

| Chloroform | CHCl₃ | Polar Aprotic | Moderate | While polar, it can dissolve many organic compounds.[9] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Low to Moderate | Higher polarity may limit the solubility of the nonpolar alkyne. |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Low to Moderate | Intermediate polarity suggests some, but not extensive, solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Low | Strong hydrogen bonding in ethanol would be disrupted by the nonpolar solute. |

| Methanol | CH₃OH | Polar Protic | Low | Similar to ethanol, its high polarity and hydrogen bonding make it a poor solvent. |

| Water | H₂O | Polar Protic | Insoluble | The highly polar nature and extensive hydrogen bonding network of water make it an unsuitable solvent for nonpolar hydrocarbons.[3][4][5][6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Pipettes and other standard laboratory glassware

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial. The key is to have undissolved solid remaining at equilibrium.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[11]

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique such as GC-FID or HPLC-UV.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

| Solvent | Temperature (°C) | Measured Solubility ( g/100 mL) | Measured Solubility (mol/L) |

| e.g., Hexane | 25.0 | Record experimental value | Record experimental value |

| e.g., Toluene | 25.0 | Record experimental value | Record experimental value |

| e.g., Acetone | 25.0 | Record experimental value | Record experimental value |

| ... | ... | ... | ... |

Safety Precautions

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters the airways.[1] Therefore, it is crucial to handle this compound with appropriate safety measures in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20066, this compound. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

Taylor, L. S., & Zhang, G. G. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Journal of pharmaceutical sciences, 101(9), 3465–3477. [Link]

-

ResearchGate. A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

OpenOChem Learn. Physical Properties of Alkynes. [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Chem LibreTexts. 3.11: Physical Properties of Alkynes. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 4116-93-2). [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

OrgoSolver. Physical Properties of Alkynes. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Unacademy. Properties and Uses of Alkynes. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (PDF) Solubility and Thermodynamic Properties of A Hexanediamine Derivative in Pure Organic Solvents and Nonaqueous Solvent Mixtures. [Link]

-

BYJU'S. Physical Properties Of Alkynes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5283354, 2,8-Decadiene-4,6-diyn-1-al. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

The Periodic Table. Examples of High Polarity Solvents. [Link]

-

ACS Publications. Solubility of C60 in a Variety of Solvents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6365121, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol. [Link]

-

Chem LibreTexts. Polar Protic and Aprotic Solvents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74400, 1,9-Decadiyne. [Link]

Sources

- 1. This compound | C10H14 | CID 20066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgosolver.com [orgosolver.com]

- 5. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]

- 6. byjus.com [byjus.com]

- 7. chemicool.com [chemicool.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Electronic Structure and Conjugation in 2,8-Decadiyne

Abstract

This technical guide provides a comprehensive examination of the electronic structure of 2,8-decadiyne, a molecule that serves as a quintessential example of interrupted or "skip" conjugation. Unlike classically conjugated systems where π-orbitals are contiguous, the two alkyne moieties in this compound are separated by a flexible tetramethylene bridge. This guide elucidates the fundamental principles of π-system interactions, contrasting classical through-bond conjugation with the subtler through-space and through-bond interactions that can occur in skip-conjugated systems. We will explore the molecule's architecture through theoretical and computational lenses, including Molecular Orbital (MO) theory and Density Functional Theory (DFT), and correlate these findings with experimental spectroscopic data. Detailed protocols for both computational analysis and experimental validation are provided to serve as a practical resource for researchers investigating similar non-conjugated poly-unsaturated systems.

Section 1: Foundational Concepts: Conjugation in Acyclic Polyynes

The concept of conjugation is fundamental to understanding the electronic properties, reactivity, and color of organic molecules. True conjugation arises from a continuous system of overlapping p-orbitals, typically across alternating single and multiple bonds, which allows for the delocalization of π-electrons.[1] This delocalization leads to increased thermodynamic stability, as evidenced by lower heats of hydrogenation compared to their non-conjugated isomers.[2]

Molecules can be broadly classified based on the arrangement of their π-bonds:

-

Conjugated Systems: Multiple bonds are separated by a single bond (e.g., 1,3-butadiene). This arrangement allows for direct p-orbital overlap and electron delocalization.[2]

-

Isolated (Non-conjugated) Systems: Multiple bonds are separated by two or more single bonds.[3] The π-systems are generally considered electronically independent. This compound is a prime example of this class.

-

Cumulated Systems: Multiple bonds share a common atom (e.g., allene). The π-bonds in these systems are perpendicular and thus do not form a delocalized system.[3]

This compound, with its two triple bonds separated by four sp³-hybridized carbon atoms, presents a fascinating case. While it lacks the direct p-orbital overlap of a classic conjugated system, the potential for weaker, long-range interactions remains. These interactions can be categorized as:

-

Through-Bond Interaction: Electronic communication that is mediated by the intervening σ-bonds.

-

Through-Space Interaction: Direct overlap of orbitals across space, which is highly dependent on the molecule's conformation.[4][5]

Understanding the extent, if any, of these interactions in this compound is critical to accurately predicting its chemical behavior.

Section 2: The Molecular Architecture of this compound

This compound is a ten-carbon hydrocarbon featuring two alkyne functional groups.[6] Its structure prevents the classical conjugation seen in isomers like 2,4-decadiyne, making it an excellent model for studying isolated π-systems.

| Property | Value | Source |

| IUPAC Name | deca-2,8-diyne | [6][7] |

| Molecular Formula | C₁₀H₁₄ | [6] |

| Molecular Weight | 134.22 g/mol | [6] |

| Canonical SMILES | CC#CCCCCC#CC | [6][7][8] |

| InChIKey | KORPQWPYEOSKGV-UHFFFAOYSA-N | [6][7][8] |

Synthesis Overview

While numerous specific synthetic routes exist for substituted diynes, a general and robust approach for creating non-conjugated diynes like this compound involves the coupling of two appropriate terminal alkynes with a dihalide linker. For instance, a lithium acetylide derived from 1-butyne could be coupled with 1,4-dichlorobutane in a two-step sequence.

Caption: Conceptual workflow for synthesizing non-conjugated diynes.

Section 3: Theoretical & Computational Analysis of Electronic Structure

Molecular Orbital (MO) Theory Perspective

According to MO theory, the electronic structure of this compound is best understood by considering the two alkyne π-systems as separate entities.[9][10] Each C≡C triple bond consists of one strong σ-bond and two weaker, orthogonal π-bonds (πₓ and πᵧ). In an isolated system, the molecular orbitals of one alkyne group do not significantly mix with the orbitals of the other. The tetramethylene -(CH₂)₄- chain acts as a σ-bonded insulator, preventing effective through-bond conjugation. The molecule's conformational flexibility means that through-space interactions are transient and averaged out in the ground state, unlike in more rigid structures.

Caption: Workflow for computational analysis of molecular orbitals.

Section 4: Experimental Validation & Spectroscopic Characterization

The theoretical predictions about the electronic structure of this compound can be validated using various spectroscopic techniques. The lack of conjugation has distinct and measurable consequences.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO.

-

Causality: The energy of the absorbed light is directly related to the HOMO-LUMO gap (ΔE). A larger gap requires higher energy (shorter wavelength) light for excitation.

-

Expected Result for this compound: Due to its large HOMO-LUMO gap, this compound is expected to absorb in the deep UV region (typically < 200 nm). This is in stark contrast to conjugated polyynes, which absorb at progressively longer wavelengths (bathochromic shift) as the extent of conjugation increases, often moving into the visible spectrum and appearing colored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹³C NMR: The chemical shifts of the sp-hybridized carbons in the alkyne groups are expected to be in the typical range for isolated alkynes (~65-90 ppm). In a conjugated system, these signals would be shifted due to the effects of electron delocalization.

-

¹H NMR: The protons on the carbons adjacent to the triple bonds (the propargylic protons) will also show chemical shifts characteristic of an isolated alkyne environment.

The PubChem database indicates available ¹H and ¹³C NMR spectra for this compound, which can be used to confirm these expectations. [6]

Protocol: UV-Visible Spectrum Acquisition

This protocol provides a self-validating system for determining the maximum absorption wavelength (λₘₐₓ).

-

Solvent Selection & Blanking: Choose a UV-transparent solvent (e.g., hexane or ethanol). Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (acquire a blank spectrum). This step ensures that any absorbance measured is from the analyte, not the solvent or cuvette.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to keep the maximum absorbance within the linear range of the instrument (typically < 1.5 AU).

-

Spectrum Acquisition: Rinse and fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and scan a range of wavelengths (e.g., 190-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The absence of significant absorption above ~220 nm would provide strong evidence for the lack of an extended conjugated system.

-

Validation (Serial Dilution): To validate the result and confirm adherence to the Beer-Lambert Law, prepare a series of dilutions and measure their absorbance at λₘₐₓ. A plot of absorbance vs. concentration should yield a straight line, confirming the measurement's reliability.

Section 5: Conclusion & Future Outlook

The electronic structure of this compound is definitively characterized by its two electronically isolated alkyne π-systems. The -(CH₂)₄- bridge effectively insulates the two moieties, preventing the classical through-bond conjugation that defines the properties of related polyynes. This structural feature results in a large HOMO-LUMO gap, which is manifested experimentally by absorption in the deep UV region and by characteristic NMR chemical shifts.

For researchers in drug development and materials science, understanding the principles of skip-conjugation is crucial. The ability to precisely control the degree of electronic communication between functional groups allows for the fine-tuning of a molecule's properties, including its reactivity, photophysical behavior, and conformational dynamics. This compound, in its simplicity, serves as a foundational model for designing more complex systems where interrupting or modulating conjugation is a key design element.

References

-

Title: Conjugated Dienes Source: Chemistry LibreTexts URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Conjugation And Resonance In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: HOMO–LUMO gap values for the most stable optimized structures Source: ResearchGate URL: [Link]

-

Title: Molecular Orbital Theory Source: Chemistry LibreTexts URL: [Link]

-

Title: Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines Source: MDPI URL: [Link]

-

Title: Synthesis of (E)‐nona‐2,8‐dienoic acid 20 from octadiyne 14 Source: ResearchGate URL: [Link]

-

Title: 5,7-Hexadecadiene, (Z, E) Source: Organic Syntheses URL: [Link]

-

Title: 13. Molecular Orbital Theory Source: YouTube (MIT OpenCourseWare) URL: [Link]

-

Title: Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines Source: PMC, National Institutes of Health URL: [Link]

-

Title: Conjugation in alkynes Source: Reddit URL: [Link]

-

Title: Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures Source: PMC, National Institutes of Health URL: [Link]

-

Title: Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase Source: PMC, National Institutes of Health URL: [Link]

-

Title: Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations Source: MDPI URL: [Link]

-

Title: Molecular Orbitals for Homonuclear Diatomics Source: STEMwomen.org URL: [Link]

-

Title: Bifunctional Skipped Dienes through Cu/Pd-Catalyzed Allylboration of Alkynes with B2pin2 and Vinyl Epoxides Source: ACS Publications URL: [Link]

-

Title: this compound (C10H14) Source: PubChemLite URL: [Link]

-

Title: Total synthesis of polyyne natural products Source: ScienceDirect URL: [Link]

-

Title: Calculated HOMO and LUMO Levels and HOMO-LUMO Energy Gaps (ΔE HOMO-LUMO ) Source: ResearchGate URL: [Link]

-

Title: Conjugated dienes Source: YouTube URL: [Link]

-

Title: Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases Source: PMC, National Institutes of Health URL: [Link]

-

Title: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process Source: MDPI URL: [Link]

-

Title: Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-Addition/aldol reaction followed by RCM/syn-dihydroxylation Source: ResearchGate URL: [Link]

-

Title: (ENGLISH) MOLECULAR ORBITAL THEORY LCAO-MO BORN-OPPENHEIMER SECULAR EQ EXCHANGE OVERLAP INTEGRALS Source: YouTube URL: [Link]

-

Title: Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions Source: ResearchGate URL: [Link]

-

Title: this compound Source: ATB - Automated Topology Builder URL: [Link]

-

Title: Calculated HOMO-LUMO gap for studied compounds. Source: ResearchGate URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H14 | CID 20066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H14 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. PubChemLite - this compound (C10H14) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. stemwomen.org [stemwomen.org]

Methodological & Application

Application Notes and Protocols for the Characterization of 2,8-Decadiyne-Based Polymers

Introduction: Navigating the Challenges of Characterizing Poly(2,8-decadiyne)

Polymers derived from this compound represent a fundamental class of polydiacetylenes (PDAs), materials renowned for their unique optical and electronic properties stemming from their highly conjugated ene-yne backbone. Unlike many commonly studied PDAs that feature bulky, solubilizing side groups, poly(this compound) is anticipated to be a highly crystalline, rigid-rod polymer with limited to no solubility in common organic solvents. This inherent intractability presents significant challenges for traditional polymer characterization techniques that rely on solution-based methods.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential characterization methods for this compound-based polymers. The focus is on solid-state techniques and methodologies adapted for insoluble, rigid-rod systems. Each section explains the causality behind the experimental choices, offering detailed protocols and insights into data interpretation to ensure scientific integrity and generate reliable, reproducible results.

Vibrational Spectroscopy: Probing the Conjugated Backbone

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for confirming the polymerization of the diyne monomer and elucidating the structure of the resulting conjugated backbone. These two techniques are complementary; FT-IR is sensitive to polar functional groups, while Raman spectroscopy excels at detecting symmetric, non-polar bonds, such as the carbon-carbon double and triple bonds that form the core of the polydiacetylene chain.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale: FT-IR spectroscopy is a primary tool for monitoring the conversion of the this compound monomer to its polymer. The polymerization process involves the 1,4-addition reaction of the diyne moieties, leading to the disappearance of the characteristic C-H stretching vibration of the terminal alkyne (if present in a precursor) and changes in the C≡C stretching region. For internal diynes like this compound, the key indicator is the emergence of new bands corresponding to the ene-yne structure of the polymer backbone.

Protocol: Attenuated Total Reflectance (ATR)-FT-IR of Solid Polymer

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid poly(this compound) powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure uniform and firm contact between the sample and the crystal by applying consistent pressure using the instrument's pressure clamp. This is critical for obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

The disappearance of the monomer's C≡C stretching vibration (around 2200-2300 cm⁻¹) and the appearance of new peaks characteristic of the conjugated polymer backbone are key indicators of successful polymerization.[3]

-

Look for characteristic peaks of the polymer, including C=C stretching (around 1600 cm⁻¹) and C≡C stretching within the conjugated system (around 2100 cm⁻¹).

-

The presence of broad bands in the 3500-3100 cm⁻¹ region could indicate the presence of moisture.[4]

-

Raman Spectroscopy